3-Methylspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylspiro[3.3]heptan-1-one is a bicyclic ketone with a unique spiro structure. This compound is characterized by its highly strained ring system, which makes it an interesting subject for chemical research and applications. The spiro[3.3]heptane framework is notable for its rigidity and the potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the novel approaches for synthesizing 3-Methylspiro[3.3]heptan-1-one involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This method utilizes a strain-relocating semipinacol rearrangement, which is both regio- and stereospecific . The reaction proceeds via initial nucleophilic addition to the cyclopropanone formed in situ, followed by a semipinacol rearrangement in the presence of acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would typically involve optimizing the reaction conditions for yield and purity, scaling up the reaction, and ensuring the availability of starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The spiro structure allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique spiro structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methylspiro[3.3]heptan-1-one involves its interaction with various molecular targets. The strained ring system can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the methyl group.
3-Methoxyspiro[3.3]heptan-1-one: A derivative with a methoxy group instead of a methyl group.
Spiro[3.3]heptane: The hydrocarbon analog without the ketone group.
Uniqueness
3-Methylspiro[3.3]heptan-1-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with biological systems. The spiro structure also imparts rigidity and strain, making it a valuable compound for studying ring strain and its effects on chemical reactivity.
Eigenschaften
Molekularformel |
C8H12O |
---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-methylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H12O/c1-6-5-7(9)8(6)3-2-4-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HCQJXVLSELFNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C12CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.